An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate
An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-methoxybenzoate
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 2-amino-5-bromo-4-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly valuable intermediate in the landscape of organic synthesis. For researchers and professionals in drug development, agrochemicals, and materials science, its strategic arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—offers a rich platform for molecular elaboration. The true utility of this molecule lies not in its final application, but in its potential as a cornerstone for constructing more complex, high-value chemical entities. The presence of a halogenated site ripe for cross-coupling, combined with nucleophilic and electrophilic centers, allows for a sequence of diverse and regioselective transformations. This guide provides a technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safe handling, grounded in practical, field-proven insights for the laboratory professional.
Section 1: Core Chemical and Physical Properties
A precise understanding of a reagent's physical properties is the foundation of its effective use in synthesis. These characteristics dictate the selection of solvents, reaction temperatures, and purification strategies. Methyl 2-amino-5-bromo-4-methoxybenzoate is typically a solid at room temperature, simplifying its handling and measurement.[1]
| Property | Value | Source(s) |
| CAS Number | 169044-96-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 260.08 g/mol | [2] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Melting Point | Approx. 80-82 °C | [1] |
| Solubility | Good solubility in common organic solvents (e.g., DMF, Dichloromethane) | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [1] |
From an experimental standpoint, the compound's solubility in various organic solvents makes it adaptable to a wide range of reaction conditions, from polar aprotic media for nucleophilic substitutions to nonpolar solvents for certain coupling reactions. Its solid nature and defined melting point are also key indicators of purity that can be readily checked in the lab.
Caption: 2D Structure of the title compound.
Section 2: Spectroscopic Profile for Structural Verification
Characterization is paramount for confirming the identity and purity of any chemical intermediate. The following is an expert interpretation of the expected spectroscopic data for Methyl 2-amino-5-bromo-4-methoxybenzoate, which serves as a benchmark for laboratory analysis.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
Two singlets in the aromatic region (typically ~6.5-8.0 ppm), corresponding to the two non-equivalent aromatic protons on the benzene ring. Their distinct chemical shifts are influenced by the electronic effects of the surrounding amino, bromo, and methoxy groups.
-
A singlet for the methoxy group (-OCH₃) protons, anticipated around 3.8-4.0 ppm.
-
A singlet corresponding to the methyl ester (-COOCH₃) protons, also typically in the 3.8-3.9 ppm range.
-
A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift depending on solvent and concentration but is often observed between 4.0-6.0 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure. Expected signals include:
-
Peaks for the aromatic carbons, with carbons directly attached to heteroatoms (O, N, Br) showing distinct shifts. One would expect six unique signals for the aromatic carbons between 110-160 ppm.
-
A signal for the methyl ester carbonyl carbon (~165-170 ppm).
-
Signals for the methoxy and methyl ester carbons, typically in the 50-60 ppm range.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the functional groups.
-
Two distinct N-H stretching bands for the primary amine group are expected around 3300-3500 cm⁻¹.
-
A strong C=O stretching band for the ester carbonyl group should appear around 1700-1730 cm⁻¹.
-
C-O stretching bands for the ether and ester linkages will be present in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). Therefore, two peaks of similar intensity at m/z 259 and 261 would be definitive confirmation of the compound's identity.
Section 3: Synthesis and Chemical Reactivity
Plausible Synthetic Route
A common and logical laboratory-scale synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate involves the targeted bromination of a readily available precursor, Methyl 2-amino-4-methoxybenzoate.
Caption: Synthetic workflow for the title compound.
The causality behind this choice of strategy is twofold: the precursor is commercially available, and the activating, ortho-, para-directing nature of the amino and methoxy groups facilitates electrophilic aromatic substitution. The bromine atom is directed to the position ortho to the amino group and meta to the methoxy group, which is the C5 position. N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations as it is a solid that is safer and easier to handle than liquid bromine, providing a controlled source of electrophilic bromine.
Another viable route involves the reduction of the corresponding nitro compound, 2-nitro-5-bromo-4-methoxybenzoic acid methyl ester.[1] This is a classic transformation where reagents like iron powder in acetic acid or catalytic hydrogenation can be employed to selectively reduce the nitro group to an amine without affecting the other functional groups.[4]
Core Reactivity: A Chemist's Perspective
The molecule's value is defined by its reactivity. Understanding the interplay of its functional groups is key to designing subsequent synthetic steps.
-
Suzuki-Miyaura Cross-Coupling (at the Bromine site): The C-Br bond is the most valuable site for building molecular complexity. It is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, a cornerstone of modern drug discovery.[5]
-
Buchwald-Hartwig Amination: The C-Br bond can also be converted to a C-N bond using palladium catalysis, enabling the introduction of a secondary or tertiary amine.
-
Amine Group Reactions: The primary amine at the C2 position is nucleophilic. It can be readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or undergo diazotization to be converted into other functional groups.
-
Ester Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., using NaOH or KOH) to yield the corresponding carboxylic acid. This unmasks a new functional group for further chemistry, such as amide bond formation.
Section 4: Applications in Drug Development and Research
Methyl 2-amino-5-bromo-4-methoxybenzoate is not an end product but a versatile scaffold. Its primary application is as an intermediate in the synthesis of heterocyclic systems, which are prevalent in pharmaceuticals. For instance, the amino and ester functionalities are perfectly positioned to participate in condensation reactions to form quinazolinones, a privileged scaffold in medicinal chemistry.[1] The ability to introduce a wide variety of substituents at the C5 position via cross-coupling reactions allows for the systematic exploration of a compound's structure-activity relationship (SAR) during a drug discovery campaign.[5]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is non-negotiable.
-
Hazards: This compound may cause skin, eye, and respiratory system irritation.[1] Direct contact and inhalation of dust should be avoided.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][7] When handling the powder, a dust mask or work in a well-ventilated fume hood is necessary.[8]
-
Handling: Use in a well-ventilated area. Avoid dust formation.[6] Ensure that emergency eyewash stations and safety showers are readily accessible.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow degradation.[1]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6]
Section 6: Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical utility of this reagent, the following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies and serves as a starting point for optimization.
Objective: To synthesize Methyl 2-amino-4-methoxy-5-phenylbenzoate.
Materials:
-
Methyl 2-amino-5-bromo-4-methoxybenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-5-bromo-4-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintaining an oxygen-free environment is critical for the integrity of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to prevent oxidation of the catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure product.
This protocol provides a robust framework, with the choice of ligand, base, and solvent system being key variables that can be optimized to improve yield and reaction time.
References
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Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]
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The Royal Society of Chemistry. General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
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ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]
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Chemicalbridge. Methyl 2-amino-5-bromo-4-methoxybenzoate. [Link]
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Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]
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ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. [Link]
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
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